
Tris(3-chlorophenyl)methyl 2-methylprop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(3-chlorophenyl)methyl 2-methylprop-2-enoate is an organic compound with the molecular formula C22H17Cl3O2. It is a derivative of methacrylate, which is commonly used in various chemical and industrial applications. This compound is characterized by the presence of three chlorophenyl groups attached to a central carbon atom, which is further connected to a methacrylate moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tris(3-chlorophenyl)methyl 2-methylprop-2-enoate typically involves the esterification of 2-methylprop-2-enoic acid with Tris(3-chlorophenyl)methanol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product. Additionally, solvent recovery and recycling systems are often employed to minimize waste and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Tris(3-chlorophenyl)methyl 2-methylprop-2-enoate can undergo oxidation reactions, particularly at the methacrylate moiety. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the chlorophenyl groups, converting them to phenyl groups. Typical reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of Tris(phenyl)methyl 2-methylprop-2-enoate.
Substitution: Formation of Tris(3-hydroxyphenyl)methyl 2-methylprop-2-enoate or Tris(3-aminophenyl)methyl 2-methylprop-2-enoate.
Aplicaciones Científicas De Investigación
Tris(3-chlorophenyl)methyl 2-methylprop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with unique properties.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Medicine: Explored for its antimicrobial properties and potential use in developing new antibiotics.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants due to its excellent chemical resistance and durability.
Mecanismo De Acción
The mechanism of action of Tris(3-chlorophenyl)methyl 2-methylprop-2-enoate involves its interaction with specific molecular targets and pathways. In biological systems, the compound can interact with cell membranes, leading to increased permeability and disruption of cellular processes. The presence of chlorophenyl groups enhances its ability to penetrate lipid bilayers, making it effective against various microorganisms. Additionally, the methacrylate moiety allows for polymerization reactions, which can be exploited in drug delivery and material science applications.
Comparación Con Compuestos Similares
Similar Compounds
- Tris(4-chlorophenyl)methyl 2-methylprop-2-enoate
- Tris(3-bromophenyl)methyl 2-methylprop-2-enoate
- Tris(3-fluorophenyl)methyl 2-methylprop-2-enoate
Uniqueness
Tris(3-chlorophenyl)methyl 2-methylprop-2-enoate is unique due to the specific positioning of chlorine atoms on the phenyl rings, which imparts distinct chemical and physical properties. The presence of chlorine atoms enhances the compound’s reactivity and stability, making it suitable for various applications in research and industry. Additionally, the methacrylate moiety provides versatility in polymerization reactions, allowing for the creation of materials with tailored properties.
Propiedades
Número CAS |
106967-20-8 |
|---|---|
Fórmula molecular |
C23H17Cl3O2 |
Peso molecular |
431.7 g/mol |
Nombre IUPAC |
tris(3-chlorophenyl)methyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C23H17Cl3O2/c1-15(2)22(27)28-23(16-6-3-9-19(24)12-16,17-7-4-10-20(25)13-17)18-8-5-11-21(26)14-18/h3-14H,1H2,2H3 |
Clave InChI |
PJAMIMATQNYHJT-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(=O)OC(C1=CC(=CC=C1)Cl)(C2=CC(=CC=C2)Cl)C3=CC(=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl) (E)-2-(4-aminophenyl)-3-phenylprop-2-enoate;chloride](/img/structure/B14333672.png)


![1,3-Propanediol, 2-[2-nitro-4-(phenylmethoxy)phenyl]-](/img/structure/B14333679.png)
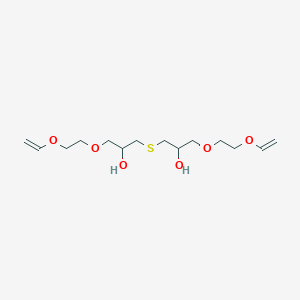
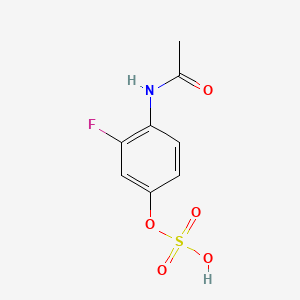
![6-{[(Propan-2-yl)oxy]methyl}pteridine-2,4-diamine](/img/structure/B14333700.png)
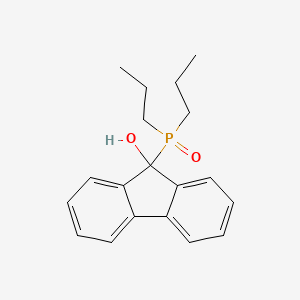
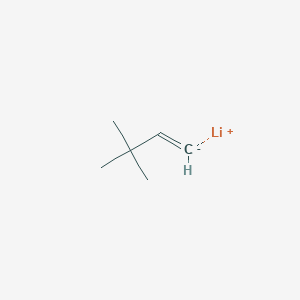
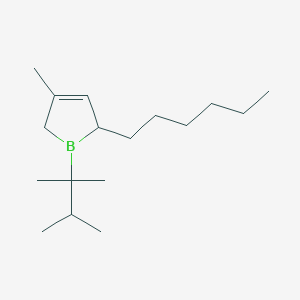
![1-[(4-Chlorophenyl)methyl]-1-(4-methylphenyl)hydrazine](/img/structure/B14333724.png)
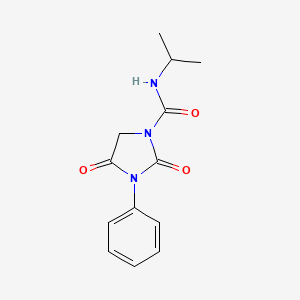
![Methyl 5-[(1-ethoxyethylidene)amino]furan-2-carboxylate](/img/structure/B14333740.png)
![3-diazo-1a-[(2E)-3,7-dimethylocta-2,6-dienyl]-6-hydroxy-5-methyl-7a-(3-methylbut-2-enyl)naphtho[2,3-b]oxirene-2,4,7-trione](/img/structure/B14333755.png)
